C14-4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C84H173N5O7 |

|---|---|

Peso molecular |

1365.3 g/mol |

Nombre IUPAC |

1-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl-[2-[4-[2-[2-[bis(2-hydroxytetradecyl)amino]ethoxy]ethyl]piperazin-1-yl]ethyl]amino]tetradecan-2-ol |

InChI |

InChI=1S/C84H173N5O7/c1-6-11-16-21-26-31-36-41-46-51-56-80(90)75-87(68-72-96-74-70-89(78-83(93)59-54-49-44-39-34-29-24-19-14-9-4)79-84(94)60-55-50-45-40-35-30-25-20-15-10-5)66-65-85-61-63-86(64-62-85)67-71-95-73-69-88(76-81(91)57-52-47-42-37-32-27-22-17-12-7-2)77-82(92)58-53-48-43-38-33-28-23-18-13-8-3/h80-84,90-94H,6-79H2,1-5H3 |

Clave InChI |

OQALBVGFAKJDAR-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCC(CN(CCN1CCN(CC1)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CCOCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Ionizable Lipid C14-4 for Advanced mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The landscape of advanced therapeutics is rapidly evolving, with messenger RNA (mRNA) technologies at the forefront of innovation. The success of mRNA-based vaccines and therapies is intrinsically linked to the development of sophisticated delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as the most clinically advanced platform. A critical component of these LNPs is the ionizable lipid, which plays a pivotal role in mRNA encapsulation, stability, and intracellular delivery. This technical guide provides a comprehensive overview of C14-4, a novel and highly effective ionizable lipid, designed for potent and safe mRNA delivery, particularly to challenging cell types like primary human T cells. We will delve into its chemical structure, physicochemical properties, and provide detailed protocols for the formulation and evaluation of this compound based LNPs.

Introduction to this compound

This compound is a synthetic ionizable cationic lipid that has demonstrated exceptional performance in the formulation of LNPs for mRNA delivery.[1][2] Its unique chemical architecture allows for efficient encapsulation of negatively charged mRNA molecules at an acidic pH and facilitates their release into the cytoplasm following cellular uptake.[3] A key feature of this compound is its ability to transfect primary human T cells with high efficiency and low cytotoxicity, a significant advantage over traditional methods like electroporation.[2][4][5] This makes this compound a compelling candidate for the development of ex vivo cell therapies, such as Chimeric Antigen Receptor (CAR)-T cell engineering.[2][6]

This compound: Structure and Physicochemical Properties

Chemical Structure

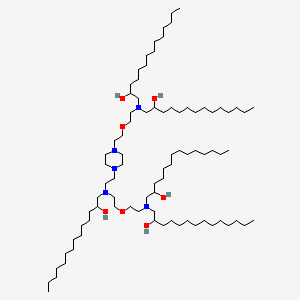

The chemical formula of this compound is C84H173N5O7, and its molecular weight is 1365.3 g/mol .[7] The structure of this compound is characterized by a multi-tailed hydrophobic region and a central amine-containing headgroup. This amphipathic nature is crucial for the self-assembly of lipids into nanoparticles and for their interaction with cell membranes.

Physicochemical Properties

The ionizable nature of this compound is central to its function. It possesses a pKa of approximately 6.5, meaning it is predominantly positively charged at the acidic pH used during LNP formulation (e.g., pH 4.0-5.0) and transitions to a more neutral state at physiological pH (7.4).[7] This pH-responsive behavior is critical for both mRNA encapsulation and endosomal escape.

| Property | Value | Reference |

| Molecular Formula | C84H173N5O7 | [7] |

| Molecular Weight | 1365.3 g/mol | [7] |

| pKa | ~6.5 | [7] |

| Appearance | Solution in ethanol | [7] |

| Purity | >95% (mixture of isomers) | [7] |

Experimental Protocols

Formulation of this compound Lipid Nanoparticles

The preparation of this compound LNPs is typically achieved through microfluidic mixing, which allows for precise control over particle size and polydispersity.[4]

Materials:

-

This compound (in ethanol)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (in ethanol)

-

mRNA (in 50 mM sodium acetate buffer, pH 4.5)

-

Phosphate-buffered saline (PBS), pH 7.4

Equipment:

-

Microfluidic mixing device

-

Syringe pumps

-

Dialysis tubing (e.g., 30 kDa MWCO)

Protocol:

-

Prepare the Lipid Mixture (Organic Phase):

-

Prepare the mRNA Solution (Aqueous Phase):

-

Dilute the mRNA to a working concentration (e.g., 200 µg/mL) in 50 mM sodium acetate buffer (pH 4.5).[4]

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid mixture and the mRNA solution into separate syringes.

-

Set the flow rate ratio to 3:1 (aqueous:organic) with a total flow rate of 10 mL/min.[4]

-

Initiate the mixing process to form the LNPs.

-

-

Purification:

-

Storage:

-

Store the purified LNPs at 4°C for short-term use (up to one week). For longer-term storage, LNPs can be stored at -80°C with the addition of a cryoprotectant.[3]

-

Caption: Workflow for this compound LNP Formulation.

LNP Characterization

4.2.1 Size and Polydispersity Index (PDI):

-

Method: Dynamic Light Scattering (DLS).

-

Protocol: Dilute a small aliquot of the LNP suspension in PBS. Analyze using a DLS instrument to determine the Z-average diameter and PDI. A PDI below 0.2 indicates a monodisperse population.[9]

4.2.2 mRNA Encapsulation Efficiency:

-

Method: Quant-iT RiboGreen assay or similar fluorescent dye-based assay.

-

Protocol:

-

Measure the fluorescence of the LNP sample. This represents the unencapsulated mRNA.

-

Add a surfactant (e.g., 0.5% Triton X-100) to disrupt the LNPs and measure the fluorescence again. This represents the total mRNA.

-

Calculate the encapsulation efficiency using the formula: ((Total mRNA - Unencapsulated mRNA) / Total mRNA) * 100%.

-

In Vitro Evaluation of this compound LNPs

4.3.1 Cell Culture:

-

Jurkat cells (an immortalized T-cell line) or primary human T cells are commonly used.

-

Culture cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

4.3.2 Transfection Protocol:

-

Seed cells in a 96-well plate at a density of approximately 100,000 cells/well.[4]

-

Add this compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or eGFP) to the cells at various concentrations.

-

Incubate for 24-48 hours.

-

Analyze for reporter gene expression using a luminometer (for luciferase) or flow cytometry (for eGFP).

4.3.3 Cytotoxicity Assay:

-

Method: MTT, MTS, or a live/dead cell staining assay.

-

Protocol:

-

Following the transfection protocol, add the cytotoxicity reagent to the cells.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine cell viability.

-

Normalize the results to untreated control cells.

-

Caption: In Vitro Evaluation of this compound LNPs.

Performance Data of this compound LNPs

In Vitro Transfection Efficiency

This compound LNPs have been shown to significantly enhance mRNA delivery to Jurkat cells compared to other LNP formulations and traditional transfection reagents like Lipofectamine.[2]

| Cell Type | Reporter Gene | LNP Formulation | Transfection Efficiency | Reference |

| Jurkat | Luciferase mRNA | This compound | Significantly higher than other formulations and Lipofectamine | [2] |

| Primary Human T cells | CAR mRNA | This compound | Equivalent to electroporation | [2] |

Cytotoxicity

A key advantage of this compound LNPs is their low cytotoxicity, especially when compared to electroporation for T cell engineering.

| Cell Type | Transfection Method | Viability | Reference |

| Primary Human T cells | This compound LNPs | High | [2] |

| Primary Human T cells | Electroporation | Significantly reduced | [2] |

In Vivo Biodistribution

In vivo studies in mice have shown that the biodistribution of LNPs can be influenced by their composition. While many LNP formulations tend to accumulate in the liver, modifications to the LNP composition can alter this distribution.

| LNP Formulation | Primary Organ of Accumulation | Reference |

| Standard LNPs | Liver | [10] |

| Modified LNPs | Can be tuned for extrahepatic delivery | [11] |

Signaling and Uptake Pathway

The cellular uptake of LNPs is primarily mediated by endocytosis. Once inside the endosome, the acidic environment triggers the protonation of the ionizable lipid, in this case, this compound. This leads to the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm, where it can be translated into the protein of interest.

Caption: Cellular Uptake and mRNA Release Pathway.

Conclusion

The ionizable lipid this compound represents a significant advancement in the field of mRNA delivery. Its ability to efficiently transfect challenging cell types like primary human T cells with minimal cytotoxicity opens up new avenues for the development of safer and more effective cell-based therapies. The detailed protocols and performance data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound in their own applications. As the field of mRNA therapeutics continues to expand, innovative delivery vehicles centered around lipids like this compound will undoubtedly play a crucial role in translating the promise of these therapies into clinical reality.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Recent Advances in Lipid Nanoparticles for Delivery of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]

- 8. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]

- 9. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 10. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

C14-4 Lipid Nanoparticle: An In-depth Technical Guide to its Mechanism of Action in mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of medicine, with applications spanning from infectious disease vaccines to cancer immunotherapy. The success of these therapies is intrinsically linked to the development of safe and effective delivery systems. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, and among the various proprietary ionizable lipids that form the core of these LNPs, C14-4 has garnered significant attention for its remarkable efficacy, particularly in the challenging task of transfecting T cells.[1][2][3] This technical guide provides a comprehensive overview of the this compound lipid nanoparticle system, detailing its mechanism of action, experimental validation, and key performance data.

This compound LNP Composition and Formulation

This compound is an ionizable cationic lipid that forms the cornerstone of the LNP formulation.[4] Its unique chemical structure allows for a pH-dependent charge, a critical feature for both mRNA encapsulation and endosomal escape.[4] A typical this compound LNP formulation consists of four key components:

-

Ionizable Cationic Lipid (this compound): Facilitates mRNA encapsulation at low pH and mediates endosomal escape within the cell.

-

Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine or DOPE): A helper lipid that contributes to the structural integrity of the nanoparticle and aids in membrane fusion processes.[5]

-

Cholesterol: Another structural "helper" lipid that enhances LNP stability and can promote membrane fusion, contributing to endosomal escape.[6]

-

PEGylated Lipid (e.g., DMG-PEG2000): A polyethylene glycol-conjugated lipid that provides a hydrophilic shield, preventing aggregation and reducing immunogenicity, thereby extending circulation time.[5]

The precise molar ratio of these components is crucial for the final characteristics and performance of the LNPs. A commonly cited molar ratio for this compound LNPs effective in T-cell transfection is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000) .[1][7]

Mechanism of Action: From Formulation to Protein Expression

The journey of an mRNA molecule encapsulated within a this compound LNP from administration to protein translation is a multi-step process, with the mechanism of endosomal escape being the most critical and defining feature of this delivery system.

mRNA Encapsulation

The process begins with the formulation of the LNPs, typically through rapid mixing of an ethanolic lipid solution with an aqueous solution containing mRNA at an acidic pH (around 4.0-4.5).[1][4][7] At this low pH, the tertiary amine group of the this compound lipid becomes protonated, acquiring a positive charge. This positive charge allows for electrostatic interactions with the negatively charged phosphate backbone of the mRNA, leading to the condensation and efficient encapsulation of the mRNA within the forming lipid nanoparticle core.[4][5]

Cellular Uptake

Once administered, the near-neutral surface charge of the this compound LNPs at physiological pH (around 7.4) minimizes non-specific interactions with cells and proteins in the bloodstream, contributing to their stability and biocompatibility.[4] Cellular uptake of LNPs is primarily mediated by endocytosis, a process where the cell membrane engulfs the nanoparticle to form an endosome.[4] The specific endocytic pathway can vary depending on the cell type.

Endosomal Escape: The Critical Step

Following endocytosis, the LNP is trafficked into the endosomal pathway, where the internal environment becomes progressively more acidic. This drop in pH is the key trigger for the this compound mediated endosomal escape.[4] As the pH within the endosome decreases to approximately 6.5, which is the apparent pKa of this compound, the this compound lipids within the LNP become protonated and positively charged.[4]

This protonation is believed to initiate a two-fold mechanism for membrane disruption:

-

Electrostatic Interactions: The newly acquired positive charge on the this compound lipids facilitates electrostatic interactions with negatively charged lipids present in the endosomal membrane.[8]

-

Structural Reorganization: This interaction is thought to induce a phase transition of the lipid mixture from a bilayer to a non-bilayer, inverted hexagonal (HII) phase.[8] This structural reorganization destabilizes the endosomal membrane, leading to the formation of pores or the complete rupture of the endosome.

This disruption of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery (ribosomes) to produce the protein of interest.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound LNPs, compiled from various studies.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Value | Reference(s) |

| Lipid Molar Ratio | 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000) | [1][7] |

| Average Diameter (Z-average) | 70.17 nm - <100 nm | [1][2] |

| Polydispersity Index (PDI) | < 0.2 | [1] |

| mRNA Encapsulation Efficiency | > 85% | [9] |

| Apparent pKa | 6.5 | [4] |

Table 2: In Vitro Transfection Efficiency of this compound LNPs

| Cell Type | mRNA Cargo | Key Findings | Reference(s) |

| Jurkat Cells | Luciferase mRNA | Significantly higher luciferase expression compared to Lipofectamine. Optimal dose identified as 30 ng. | [2] |

| Jurkat Cells | eGFP-mRNA | Dose-dependent increase in eGFP expression. | [1][7] |

| Primary Human T Cells | Luciferase mRNA | Dose-dependent luciferase expression with minimal cytotoxicity. Purified this compound LNPs showed significantly higher expression than crude formulations. | [2] |

| Primary Human T Cells | CAR mRNA | Induced CAR expression at levels equivalent to electroporation with substantially reduced cytotoxicity. | [2][3] |

| JEG-3 Cells | Luciferase mRNA | Significantly higher luciferase expression compared to Lipofectamine. | [9] |

Table 3: In Vivo Performance of this compound LNPs

| Animal Model | mRNA Cargo | Route of Administration | Key Findings | Reference(s) |

| Mice | mCherry mRNA | Intravenous | Selective delivery to monocytes. | [10] |

| Pregnant Mice | Luciferase mRNA | Intravenous | Higher spleen delivery ratios in non-pregnant mice compared to pregnant mice, suggesting extrahepatic delivery. | |

| Pregnant Mice | VEGF mRNA | Intravenous | Significantly elevated serum levels of VEGF at 6 hours post-treatment. |

Experimental Protocols

This section provides a detailed methodology for the formulation and in vitro evaluation of this compound LNPs for mRNA delivery to T cells, synthesized from publicly available protocols.

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

Materials:

-

This compound ionizable lipid (in ethanol)

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (in ethanol)

-

Cholesterol (in ethanol)

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) (in ethanol)

-

eGFP-mRNA (or other mRNA of interest)

-

50 mM Sodium Acetate buffer, pH 4.5 (RNase-free)

-

Ethanol (200 proof, RNase-free)

-

Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device (e.g., from Precision NanoSystems)

-

Dialysis cassette (e.g., 30 kDa MWCO)

Procedure:

-

Preparation of Ethanolic Lipid Mixture:

-

Prepare stock solutions of each lipid in absolute ethanol. Heating may be required for complete dissolution.[4]

-

In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a final molar ratio of 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[1][7] Mix thoroughly by pipetting.

-

-

Preparation of Aqueous mRNA Solution:

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the ethanolic lipid mixture into one syringe and the aqueous mRNA solution into another.

-

Set the flow rate ratio to 3:1 (aqueous:ethanolic) and the total flow rate to 10 mL/min.[1][7]

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs with encapsulated mRNA.

-

-

Purification and Buffer Exchange:

-

Characterization:

-

Determine the particle size (Z-average diameter) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

-

Measure the zeta potential using Laser Doppler Electrophoresis.

-

Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).[4]

-

-

Storage:

Protocol 2: In Vitro Transfection of Activated Primary Human T Cells

Materials:

-

Purified this compound LNPs encapsulating eGFP-mRNA (from Protocol 1)

-

Primary Human T Cells

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, L-glutamine, and antibiotics)

-

Anti-CD3 and Anti-CD28 antibodies for T cell activation

-

96-well cell culture plates

-

Flow cytometer

-

DAPI stain

Procedure:

-

T Cell Activation:

-

Activate primary human T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies for 3 days prior to transfection.[1]

-

-

Cell Seeding:

-

LNP Treatment:

-

Incubation:

-

Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.[1]

-

-

Analysis of eGFP Expression:

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the processes described, the following diagrams are provided in the DOT language for Graphviz.

Caption: Overall mechanism of action for this compound LNP-mediated mRNA delivery.

Caption: Experimental workflow for this compound LNP formulation and T cell transfection.

Conclusion

The this compound lipid nanoparticle system represents a significant advancement in mRNA delivery technology, particularly for challenging applications such as ex vivo T cell engineering.[2][3] Its mechanism of action, centered around the pH-responsive nature of the this compound ionizable lipid, allows for efficient mRNA encapsulation and, crucially, effective endosomal escape, leading to robust protein expression. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers looking to leverage this potent delivery platform. As research continues, further optimization of LNP components and a deeper understanding of their interactions with cellular pathways will undoubtedly unlock even greater potential for mRNA-based therapeutics.

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Intracellular Routing and Recognition of Lipid-Based mRNA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 7. korambiotech.com [korambiotech.com]

- 8. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to C14-4 Ionizable Lipid for Advanced Drug Delivery

Introduction

This compound is a novel, ionizable cationic lipid that has garnered significant attention within the drug development community for its remarkable efficacy in formulating lipid nanoparticles (LNPs) for the delivery of nucleic acid therapeutics, particularly messenger RNA (mRNA).[1][2] Its unique chemical structure enables high transfection efficiency, especially in challenging cell types like primary human T cells, while maintaining low cytotoxicity.[1][2][3] This technical guide provides a comprehensive overview of the this compound ionizable lipid, including its physicochemical properties, formulation strategies, and detailed experimental protocols to facilitate its application in preclinical and translational research.

Physicochemical Properties of this compound

The this compound lipid is characterized by its distinct chemical structure, which is fundamental to its function in mRNA delivery.

-

Chemical Name: 1,1'-[[2-[2-[4-[2-[--INVALID-LINK--amino]ethyl]-1-piperazinyl]ethoxy]ethyl]imino]bis-2-tetradecanol[4]

The ionizable nature of this compound is a key attribute, with a pKa of 6.5.[4] This property allows the lipid to be near-neutral at physiological pH, minimizing toxicity, and to become protonated and positively charged within the acidic environment of the endosome.[5] This charge transition is critical for the endosomal escape of the LNP and the subsequent release of its mRNA payload into the cytoplasm.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound and its performance in LNP formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1365.30 g/mol | [1][4] |

| pKa | 6.5 | [4] |

| Appearance | Liquid | [1] |

| Solubility | Ethanol: 10 mg/mL, DMSO: 100 mg/mL | [1][4] |

Table 2: Performance Metrics of this compound Containing Lipid Nanoparticles

| Parameter | Value | Experimental Conditions | Reference |

| Particle Size (Diameter) | 65.19 nm - 70.17 nm | DLS measurement | [3] |

| mRNA Encapsulation Efficiency | 86.3% - 92.5% | Ribogreen assay | [3] |

| Optimal mRNA Dose (in Jurkat cells) | 30 ng / 60,000 cells | Luciferase expression assay | [1][3] |

| Cell Viability (in T cells) | 76% - 78% | Compared to 31% with electroporation | [3] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in research and development.

Protocol 1: Preparation of this compound Containing Lipid Nanoparticles

This protocol describes the formulation of LNPs using a microfluidic mixing approach.

Materials:

-

This compound ionizable lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

mRNA (e.g., encoding Luciferase or a Chimeric Antigen Receptor)

-

Ethanol (absolute, RNase-free)

-

Sodium Acetate buffer (50 mM, pH 4.0, RNase-free)

-

Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

-

Microfluidic mixing device

Procedure:

-

Prepare Lipid Stock Solutions: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in absolute ethanol to prepare individual stock solutions.[5]

-

Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve a desired molar ratio. A commonly used ratio for T cell transfection is 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG 2000).[2]

-

Prepare Aqueous mRNA Solution: Dilute the mRNA to a concentration of approximately 0.2 mg/mL in 50 mM sodium acetate buffer (pH 4.0).[5]

-

Microfluidic Mixing: Set up the microfluidic mixing device with a flow rate ratio of 3:1 (aqueous:ethanolic).[5] The ethanolic lipid mixture and the aqueous mRNA solution are simultaneously injected into the device to facilitate the self-assembly of LNPs.

-

Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated mRNA.[5]

-

Characterization: Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the mRNA encapsulation efficiency using a Ribogreen assay.[3][5]

-

Sterilization and Storage: Filter-sterilize the LNP solution through a 0.22 µm filter.[5] Store the LNPs at 4°C for short-term use (up to one week) or at -80°C with a cryoprotectant for long-term storage.[5]

Protocol 2: In Vitro Transfection of Primary Human T Cells

This protocol outlines the procedure for delivering mRNA to primary human T cells using this compound LNPs.

Materials:

-

This compound LNPs encapsulating the mRNA of interest

-

Primary human T cells

-

Complete RPMI medium

-

Anti-CD3 and Anti-CD28 antibodies for T cell activation

-

96-well plates

-

Flow cytometer

Procedure:

-

T Cell Activation: Activate primary human T cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies for 3 days.[8]

-

Cell Seeding: Seed the activated T cells in a 96-well plate at a density of 100,000 cells per well.[8]

-

LNP Treatment: Dilute the this compound LNPs to the desired mRNA concentration in complete RPMI medium and add to the cells.

-

Incubation: Incubate the cells with the LNPs for 48 hours at 37°C and 5% CO₂.[8]

-

Analysis:

-

Protein Expression: Analyze the expression of the protein encoded by the delivered mRNA using flow cytometry. For example, if delivering CAR mRNA, stain for CAR expression on the T cell surface.[3]

-

Cell Viability: Assess cell viability using a suitable assay, such as DAPI staining followed by flow cytometry.[3]

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving this compound LNPs.

Caption: LNP Endosomal Escape Pathway.

Caption: LNP Formulation Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (C14-494,Lipid B-4)|Ionizable Lipid for LNP [dcchemicals.com]

- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS 2639634-80-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]

The Pivotal Role of C14-4's pKa in High-Efficiency mRNA Transfection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The ionizable lipid C14-4 has emerged as a frontrunner in the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery, particularly for challenging applications such as T cell engineering. Its efficacy is intrinsically linked to its apparent acid dissociation constant (pKa), a critical parameter that governs the formulation's ability to encapsulate, deliver, and release its mRNA payload. This technical guide provides an in-depth exploration of the pKa of this compound, its central role in the mechanism of transfection, and detailed experimental protocols for its characterization and application.

The Significance of pKa in LNP-Mediated Transfection

The apparent pKa of an ionizable lipid within an LNP formulation is the pH at which 50% of the lipid molecules are ionized. This property is paramount for the successful delivery of mRNA. An optimal pKa allows the LNP to maintain a near-neutral charge at physiological pH (~7.4), minimizing toxicity and non-specific interactions in the bloodstream. Upon endocytosis into the target cell, the LNP is trafficked into the endosome, where the pH progressively drops to 5.0-6.5. This acidic environment protonates the ionizable lipid, leading to a net positive charge on the LNP. This charge switch is the key to endosomal escape, a critical bottleneck in intracellular drug delivery.

The ionizable lipid this compound possesses an apparent pKa of approximately 6.5, positioning it in the optimal range for efficient transfection.[1] This specific pKa value ensures that this compound-containing LNPs become positively charged within the late endosome, facilitating the disruption of the endosomal membrane and the release of the mRNA cargo into the cytoplasm for translation.

Quantitative Data on this compound LNP Formulations

The physicochemical properties of this compound LNPs are critical for their transfection efficiency. The following tables summarize key quantitative data from various studies.

| LNP Formulation Component | Molar Ratio (%) | Reference |

| This compound | 35 | [2] |

| 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) | 16 | [2] |

| Cholesterol | 46.5 | [2] |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 2.5 | [2] |

| Cell Type | LNP Diameter (nm) | Polydispersity Index (PDI) | mRNA Encapsulation Efficiency (%) | Transfection Efficiency (% positive cells) | Reference |

| Jurkat Cells | 70.17 | <0.3 | ~92.5 (crude), ~86.3 (purified) | Not specified as % | [3] |

| Primary Human T Cells | 65.19 | <0.3 | ~86.3 | Not specified as % | [3] |

| Jurkat Cells | <100 | Low | Good | High (dose-dependent) | [4] |

| Primary Human T Cells | 78.3 ± 2.3 | 0.201 ± 0.006 | 97.0 ± 0.5 | High (comparable to electroporation) | [5] |

The Mechanism of this compound Mediated Endosomal Escape

The protonation of this compound in the acidic endosomal environment is the trigger for a cascade of events leading to mRNA release into the cytoplasm.

Caption: this compound LNP endosomal escape pathway.

The positively charged this compound molecules interact with negatively charged lipids in the endosomal membrane, leading to the destabilization of the membrane structure.[6] This disruption allows the encapsulated mRNA to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the protein of interest.

Experimental Protocols

Determination of Apparent pKa using TNS Assay

The apparent pKa of this compound LNPs can be determined using a fluorescent probe such as 6-(p-toluidino)-2-naphthalenesulfonic acid (TNS). TNS exhibits low fluorescence in aqueous environments but fluoresces intensely upon binding to hydrophobic pockets, such as those exposed on the surface of LNPs upon protonation of the ionizable lipid.

Caption: Workflow for pKa determination by TNS assay.

Methodology:

-

Prepare a series of buffers with pH values ranging from 3 to 10.[1]

-

Prepare blank LNPs (without mRNA) using the formulation of interest.

-

Dilute the blank LNPs in each of the prepared pH buffers.[1]

-

Prepare a stock solution of TNS in DMSO (e.g., 300 µM).[1]

-

Add a small volume of the TNS stock solution to each LNP dilution.[1]

-

Incubate the samples at room temperature, protected from light.

-

Measure the fluorescence intensity of each sample using a fluorescence spectrophotometer with an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 425 nm.[1]

-

Plot the fluorescence intensity as a function of pH.

-

The apparent pKa is the pH value at which 50% of the maximum fluorescence is observed.

LNP Formulation using Microfluidics

Microfluidics offers a reproducible and scalable method for LNP formulation.

Caption: Workflow for microfluidic LNP formulation.

Methodology:

-

Prepare the lipid mixture by dissolving this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratios.[2]

-

Prepare the aqueous phase by dissolving the mRNA in a low pH buffer (e.g., 50 mM sodium acetate, pH 4.0).[2]

-

Load the organic and aqueous phases into separate syringes.

-

Set up a microfluidic mixing device (e.g., a NanoAssemblr from Precision NanoSystems).

-

Pump the two solutions through the microfluidic chip at a controlled flow rate ratio (e.g., 3:1 aqueous to organic).[2] The rapid mixing of the two streams induces the self-assembly of the LNPs.

-

Collect the resulting LNP dispersion.

-

Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.[2]

-

Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

In Vitro Transfection of T Cells

Methodology:

-

Cell Culture: Culture Jurkat cells or primary human T cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and IL-2 for primary T cells). For primary T cells, activation with anti-CD3/CD28 beads prior to transfection is often necessary.[2]

-

Seeding: Seed the cells in a multi-well plate at a desired density (e.g., 1 x 10^6 cells/mL).[5]

-

LNP Treatment: Add the this compound LNPs encapsulating the mRNA of interest to the cell culture at various concentrations.

-

Incubation: Incubate the cells for 24-48 hours to allow for LNP uptake and protein expression.[4]

-

Analysis: Analyze the transfection efficiency by methods such as flow cytometry for fluorescent reporter proteins (e.g., GFP) or a luciferase assay for luciferase reporter. Cell viability can be assessed using assays like MTT or by using a viability dye (e.g., DAPI or 7-AAD) in flow cytometry.[2][5]

Flow Cytometry Analysis of CAR Expression

Methodology:

-

Cell Preparation: After transfection with CAR mRNA-LNPs, harvest the T cells and wash them with a suitable buffer (e.g., FACS buffer: PBS with 2% FBS).

-

Staining: Stain the cells with a fluorescently labeled antibody or protein that specifically binds to the extracellular domain of the CAR (e.g., a labeled anti-Fab antibody or a recombinant target antigen).[5]

-

Incubation: Incubate the cells with the staining reagent for a specified time on ice, protected from light.

-

Washing: Wash the cells to remove unbound staining reagent.

-

Viability Staining: Resuspend the cells in a buffer containing a viability dye (e.g., 7-AAD) to exclude dead cells from the analysis.[5]

-

Data Acquisition: Acquire data on a flow cytometer, measuring the fluorescence intensity of the CAR-specific stain in the live cell population.

-

Data Analysis: Analyze the data using flow cytometry software to determine the percentage of CAR-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of CAR expression.[5]

Intracellular Signaling Pathways

While the primary mechanism of this compound LNP action is the pH-dependent endosomal escape, the introduction of foreign lipid and mRNA molecules into a cell can trigger intracellular signaling pathways. Recent studies have shown that LNP-mediated mRNA delivery can activate the Toll-like receptor (TLR) pathways, specifically TLR3 and TLR4, leading to an innate immune response. Furthermore, LNP/mRNA complexes have been observed to induce the Unfolded Protein Response (UPR), a cellular stress response. Understanding these off-target effects is crucial for the development of safer and more effective LNP-based therapeutics.

Conclusion

The ionizable lipid this compound, with its finely tuned pKa of 6.5, is a powerful tool for the efficient delivery of mRNA to challenging cell types like T cells. Its ability to navigate the endo-lysosomal pathway and facilitate endosomal escape is central to its success. By understanding the principles behind its mechanism of action and employing robust experimental protocols for formulation and characterization, researchers can harness the full potential of this compound for the development of next-generation mRNA therapeutics and engineered cell therapies.

References

- 1. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 5. Lipid nanoparticles outperform electroporation in mRNA-based CAR T cell engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Role of C14-4 in T Cell Engineering: A Technical Guide

An In-depth Examination of C14-4 Lipid Nanoparticles for Advanced T Cell Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, an ionizable lipid, and its pivotal role in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA to T lymphocytes. While not a biological signaling molecule with an intrinsic function within T cells, this compound is a critical component of a synthetic delivery system that facilitates the genetic engineering of these immune cells for therapeutic applications, most notably in the field of Chimeric Antigen Receptor (CAR) T cell therapy. This document details the quantitative performance, experimental protocols, and underlying workflows associated with this compound LNP-mediated T cell engineering.

Quantitative Performance of this compound Lipid Nanoparticles in T Cell Transfection

The efficacy of this compound containing LNPs has been benchmarked against traditional methods like electroporation and other LNP formulations. The primary metrics for evaluation are transfection efficiency and cell viability.

Table 1: Biophysical Characteristics of this compound LNPs for eGFP-mRNA Delivery [1]

| Parameter | Value |

| Lipid Molar Ratio (this compound:DOPE:Cholesterol:DMG-PEG) | 35:16:46.5:2.5 |

| Aqueous Phase | 200 μg/ml eGFP-mRNA in 50 mM sodium acetate, pH 4.5 |

| Total Flow Rate (Microfluidic Mixing) | 10 ml/min |

| Flow Rate Ratio (mRNA:lipid) | 3:1 |

| mRNA Encapsulation Efficiency | Good (Specific percentage not detailed in the application note) |

Table 2: Transfection Efficiency and Viability of this compound LNPs in Jurkat Cells [1]

| eGFP-mRNA Concentration | Time Point | Transfection Efficiency (% eGFP+ cells) | Cell Viability (% DAPI- cells) |

| 125 ng/ml | 24 hours | (Data not specified) | (Data not specified) |

| 250 ng/ml | 48 hours | Optimal expression observed | High |

| 500 ng/ml | 72 hours | (Data not specified) | High |

Note: The application note from Cayman Chemical states that eGFP expression increased in a dose-dependent manner and that cell viability was maintained at high levels across the tested concentrations.

Table 3: Comparative Performance of this compound LNPs for CAR T Cell Engineering [2][3][4]

| Delivery Method | CAR Expression Level | Cytotoxicity | Cancer-Killing Activity |

| This compound LNP Treatment | Equivalent to electroporation | Substantially reduced compared to electroporation | Elicited potent cancer-killing activity |

| Electroporation | (Baseline for comparison) | Higher cytotoxicity | Elicited potent cancer-killing activity |

Detailed Experimental Protocols

The following protocols are synthesized from methodologies described in the cited literature for the use of this compound LNPs in T cell engineering.

Preparation of this compound Lipid Nanoparticles[1]

-

Organic Phase Preparation: A lipid mixture is prepared in ethanol with a molar ratio of 35:16:46.5:2.5 for this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG(2000)), respectively.

-

Aqueous Phase Preparation: The mRNA cargo (e.g., eGFP-mRNA or CAR-mRNA) is prepared in an aqueous buffer of 50 mM sodium acetate at pH 4.5. A typical concentration is 200 μg/ml.

-

Microfluidic Mixing: The organic and aqueous phases are mixed using a microfluidic device. The total flow rate is maintained at 10 ml/min with a flow rate ratio of 3:1 (aqueous:lipid).

-

Dialysis: The resulting LNP solution is dialyzed to remove ethanol and unencapsulated mRNA.

Transfection of Jurkat Cells with this compound LNPs[1]

-

Cell Seeding: Jurkat cells, an immortalized T cell line, are seeded in 96-well plates at a density of 100,000 cells per well.

-

LNP Treatment: this compound mRNA LNPs are added to the cell media to achieve final eGFP-mRNA concentrations of 125, 250, or 500 ng/ml.

-

Incubation: The cells are incubated with the LNPs for 24, 48, or 72 hours.

-

Analysis: Post-incubation, cells are stained with a viability dye such as DAPI (1 μg/ml) and analyzed by flow cytometry to determine transfection efficiency (% of eGFP-positive cells) and viability (% of DAPI-negative cells).

Transfection of Primary Human T Cells with this compound LNPs[1]

-

T Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are enriched from whole blood using density centrifugation. Monocytes are depleted by adherence to plastic.

-

T Cell Activation: Primary T cells are activated using plate-bound anti-CD3 and soluble anti-CD28 antibodies for three to six days. Optimal protein expression was noted with a three-day activation period.

-

LNP Incubation: Activated primary human T cells are incubated with this compound LNPs containing the mRNA of interest (e.g., 250 ng/ml eGFP-mRNA) for 24 to 72 hours. An incubation period of 48 hours was found to be optimal for expression.

-

Analysis: Transfection efficiency and cell viability are assessed using flow cytometry.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes involved in utilizing this compound LNPs for T cell engineering.

Caption: Workflow for the preparation of this compound mRNA lipid nanoparticles.

Caption: Experimental workflow for transfecting primary T cells with this compound LNPs.

Caption: Conceptual pathway of LNP-mediated mRNA delivery into a T cell.

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

C14-4 literature review and citations

An in-depth analysis of the ionizable lipid C14-4 reveals its critical role in the development of lipid nanoparticles (LNPs) for messenger RNA (mRNA) delivery, particularly in the challenging context of T cell engineering.[1][2][3] this compound is an ionizable cationic lipid characterized by a pKa of 6.5, a property that is central to its function.[4] This pKa value allows LNPs formulated with this compound to maintain a near-neutral charge at physiological pH and become positively charged in the acidic environment of endosomes. This charge transition is crucial for the endosomal escape of the mRNA cargo.[2][5]

Lipid nanoparticles incorporating this compound have demonstrated high transfection efficiency with low cytotoxicity, outperforming traditional transfection methods like electroporation in T cells.[1][3] The optimization of LNP formulations containing this compound has been a key focus of research, with studies showing that adjusting the molar ratios of other lipid components, such as phospholipids and cholesterol, can significantly enhance mRNA delivery.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound lipid nanoparticles.

Table 1: Physicochemical Properties of this compound LNPs

| Formulation | Diameter (nm) | mRNA Concentration (ng/µL) | Reference |

| This compound (Crude) | 70.17 | 35.6 | [1] |

| This compound (Purified) | 65.19 | 29.8 | [1] |

Table 2: In Vitro Transfection Efficiency of this compound LNPs in Jurkat Cells

| LNP Formulation | mRNA Dose (ng) | Luciferase Expression (Relative Luminescence Units) | Cell Viability (%) | Reference |

| This compound | 30 | ~1.5 x 10^7 | ~95% | [1] |

| Lipofectamine | 30 | ~5.0 x 10^6 | Not specified | [1] |

Table 3: CAR Expression and Viability in Primary Human T Cells

| Delivery Method | CAR Expression (%) | Cell Viability (%) | Reference |

| This compound LNPs | ~30-40% | ~80% | [1] |

| Electroporation | ~30-40% | ~50% | [1] |

Signaling Pathways and Experimental Workflows

The mechanism of action for this compound-containing LNPs does not involve a classical signaling pathway but rather the cellular endocytic pathway to deliver their mRNA payload. The experimental workflow for identifying and optimizing this compound involved a systematic screening process.

Experimental Protocols

Lipid Nanoparticle Formulation

The formulation of this compound LNPs is typically achieved through microfluidic mixing.[1][8]

-

Preparation of Lipid Stock Solution: An ethanolic solution of the lipids is prepared. For the initial this compound formulation, the molar ratio of this compound, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000) is typically set.

-

Preparation of Aqueous mRNA Solution: The mRNA is diluted in an acidic buffer, commonly 50 mM sodium acetate at pH 4.0.[5]

-

Microfluidic Mixing: The ethanolic lipid solution and the aqueous mRNA solution are mixed using a microfluidic device at a specific flow rate ratio (e.g., 3:1 aqueous to ethanol).[5]

-

Dialysis and Concentration: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to 7.4. The LNPs can then be concentrated using centrifugal filters.[5]

Cell Culture and In Vitro Transfection

-

Cell Lines: Jurkat cells, an immortalized human T cell line, are often used for initial screening.[1][7] Primary human T cells are used for validation and functional assays.[1]

-

Cell Seeding: Cells are seeded in 96-well plates at a density of approximately 100,000 cells per well.[7]

-

LNP Treatment: this compound LNPs encapsulating mRNA (e.g., luciferase or CAR mRNA) are diluted in complete cell culture media and added to the cells at various concentrations.[7]

-

Incubation: The cells are incubated with the LNPs for a specified period, typically 24 to 48 hours, to allow for cellular uptake and protein expression.[7]

Luciferase Assay for Transfection Efficiency

-

Cell Lysis: After incubation, the cells are washed with PBS and lysed using a suitable lysis buffer.

-

Luminometry: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer. The luminescence intensity is proportional to the amount of luciferase protein expressed, which serves as a reporter for mRNA delivery efficiency.[1]

Cytotoxicity Assay

-

Cell Treatment: Cells are treated with this compound LNPs under the same conditions as the transfection assay.

-

Viability Staining: After the desired incubation period (e.g., 24 hours), a cell viability reagent (such as CellTiter-Glo® or a dye like DAPI) is added to the cells.[7]

-

Measurement: The viability is quantified by measuring luminescence or by flow cytometry, depending on the reagent used. The results are typically normalized to untreated control cells to determine the percentage of viable cells.[1]

References

- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. profiles.wustl.edu [profiles.wustl.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

C14-4 for Non-Viral Gene Delivery: A Technical Guide

Introduction

The landscape of gene therapy is rapidly evolving, with non-viral vectors gaining prominence due to their enhanced safety profile compared to viral counterparts. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including messenger RNA (mRNA) and small interfering RNA (siRNA). Central to the success of LNPs is the development of ionizable cationic lipids that facilitate high encapsulation efficiency, prolonged circulation, and effective endosomal escape. C14-4 is a novel ionizable lipid that has demonstrated exceptional potential for the delivery of mRNA, particularly to challenging cell types like primary human T cells, a critical component of CAR-T cell immunotherapy.[1][2] This technical guide provides an in-depth overview of this compound, its formulation into LNPs, experimental protocols for its use, and a summary of its performance characteristics for researchers, scientists, and drug development professionals.

This compound: An Overview

This compound is an ionizable cationic lipid characterized by a pKa of 6.5.[3] This property is crucial for its function in gene delivery. At an acidic pH, such as during the formulation process, this compound is positively charged, enabling the electrostatic encapsulation of negatively charged mRNA.[4] Upon entering the neutral pH environment of the bloodstream, this compound becomes near-neutral, reducing non-specific interactions and prolonging circulation time.[3] Once endocytosed by target cells, the acidic environment of the endosome protonates this compound, facilitating the disruption of the endosomal membrane and the release of the mRNA payload into the cytoplasm.[3][5]

This compound Lipid Nanoparticle Formulation

This compound is typically formulated into LNPs with the inclusion of helper lipids to ensure stability and functionality. A common formulation consists of this compound, a phospholipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), cholesterol, and a PEGylated lipid like 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000).[6][7] The molar ratio of these components is a critical parameter that influences the physicochemical properties and biological activity of the LNPs.

Quantitative Data on this compound LNP Formulations

| Parameter | Value | Reference |

| Lipid Composition | This compound, DOPE, Cholesterol, DMG-PEG2000 | [6][7] |

| Molar Ratio | 35:16:46.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000) | [6] |

| Particle Size (Diameter) | 70 - 125 nm | [1][7] |

| Polydispersity Index (PDI) | < 0.3 | [1] |

| mRNA Encapsulation Efficiency | > 85% | [8] |

| Zeta Potential | Near-neutral at physiological pH | [3] |

| Storage Stability | Stable for at least one week at 4°C. For longer storage, freezing at -80°C with a cryoprotectant is recommended. | [3] |

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of this compound LNPs using a microfluidic mixing device, a method that allows for precise control over particle size and polydispersity.

Materials:

-

This compound in ethanol

-

1,2-dioleoyl-sn-glycero-3-PE (DOPE) in ethanol

-

Cholesterol in ethanol

-

DMG-PEG(2000) in ethanol

-

mRNA in 50 mM sodium acetate, pH 4.0

-

Microfluidic mixing device and cartridges

-

Dialysis cassette (e.g., 20,000 MWCO)

-

Phosphate-buffered saline (PBS), pH 7.4

Procedure:

-

Prepare Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG(2000) in absolute ethanol. Ensure all lipids are fully dissolved, warming gently if necessary.[3]

-

Prepare Ethanolic Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio (e.g., 35:16:46.5:2.5).[6]

-

Prepare Aqueous mRNA Solution: Dilute the mRNA to a working concentration (e.g., 0.2 mg/mL) in 50 mM sodium acetate, pH 4.0.[3]

-

Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. A typical total flow rate is 10 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).[6]

-

LNP Formation: Load the ethanolic lipid mixture and the aqueous mRNA solution into separate syringes and initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the LNPs.

-

Dialysis: Immediately after formation, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette to remove ethanol and unencapsulated mRNA.[6]

-

Characterization: Characterize the LNPs for particle size, PDI, and mRNA encapsulation efficiency using dynamic light scattering (DLS) and a fluorescent RNA quantification assay, respectively.[6]

-

Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C with a cryoprotectant for long-term storage.[3]

In Vitro Transfection of Primary Human T Cells

This protocol outlines the transfection of activated primary human T cells with this compound LNPs encapsulating mRNA.

Materials:

-

Primary human T cells

-

Complete RPMI medium

-

Anti-CD3 and anti-CD28 antibodies

-

This compound LNPs encapsulating reporter mRNA (e.g., eGFP)

-

96-well plates

-

Flow cytometer

Procedure:

-

T Cell Activation: Activate primary human T cells using plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (5 µg/mL) antibodies for 3 days in complete RPMI medium.[6]

-

Cell Seeding: Seed the activated T cells in a 96-well plate at a density of 100,000 cells per well.[6]

-

LNP Treatment: Dilute the this compound LNPs to the desired final mRNA concentrations (e.g., 125, 250, or 500 ng/mL) in complete media and add to the cells.[6]

-

Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.[6]

-

Analysis: Analyze the cells for reporter protein expression (e.g., eGFP) using flow cytometry. Cell viability can be assessed concurrently using a viability dye like DAPI.[6]

Quantitative Data on In Vitro Performance

| Cell Type | Transfection Efficiency | Cytotoxicity | Reference |

| Jurkat Cells | Maximal eGFP expression at 48 hours. High expression at all tested doses (125-500 ng/mL mRNA). | Minimal cytotoxicity observed. A small decrease in viability at the highest dose after 72 hours. | [6] |

| Primary Human T Cells | Dose-dependent increase in eGFP expression. Comparable CAR expression to electroporation. | High cell viability maintained across a range of mRNA doses. Significantly reduced cytotoxicity compared to electroporation. | [1][6] |

Cytotoxicity Assay

A common method to assess the cytotoxicity of LNP formulations is the use of a viability dye in conjunction with flow cytometry, as described in the transfection protocol. This allows for the simultaneous assessment of transfection efficiency and cell viability in the same cell population. For a more dedicated cytotoxicity assessment, assays such as the MTT or LDH assay can be employed.

Mechanism of this compound Mediated Gene Delivery

The delivery of mRNA to the cytoplasm of target cells by this compound LNPs involves a series of steps, beginning with cellular uptake and culminating in the release of the mRNA from the endosome.

-

Cellular Uptake: LNPs are internalized by cells through endocytosis.[3]

-

Endosomal Trafficking: The LNPs are trafficked into early endosomes, which mature into late endosomes and lysosomes. This process is accompanied by a drop in pH within the endosomal lumen.[5]

-

Endosomal Escape: The acidic environment of the endosome protonates the this compound lipid, causing it to become positively charged. This leads to an interaction with the anionic lipids of the endosomal membrane, destabilizing the membrane and facilitating the release of the mRNA cargo into the cytoplasm.[3][5]

-

Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery to produce the protein of interest.

References

- 1. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jclinmedsurgery.com [jclinmedsurgery.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 7. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ionizable Lipid Nanoparticles for In Vivo mRNA Delivery to the Placenta during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C14-4 LNP Preparation for mRNA Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation and characterization of C14-4 lipid nanoparticles (LNPs) for the encapsulation and delivery of messenger RNA (mRNA). The protocols outlined below are intended for research purposes and are based on established methodologies in the field.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably highlighted by their use in mRNA-based vaccines. The ionizable lipid this compound has been identified as a potent component for creating LNPs capable of efficiently delivering mRNA to challenging cell types, such as primary human T cells, for applications like chimeric antigen receptor (CAR) T cell engineering.[1] This document details the preparation of an optimized this compound based LNP formulation, referred to as B10, and the subsequent characterization of the resulting nanoparticles.[2]

Materials and Reagents

Lipids and mRNA

-

Ionizable Cationic Lipid: this compound

-

Phospholipid: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

PEG-lipid: 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000)

-

mRNA encoding the protein of interest (e.g., Luciferase, CAR)

Buffers and Solvents

-

Ethanol (200 proof, molecular biology grade)

-

Sodium Acetate Buffer (50 mM, pH 4.5)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

-

Triton X-100

-

Quant-iT RiboGreen RNA Assay Kit

Experimental Protocols

Preparation of Stock Solutions

-

Lipid Stock Solutions: Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol. The concentrations should be calculated to achieve the desired molar ratios in the final lipid mixture. For the optimized B10 formulation, the molar ratio is 45:20:32.5:2.5 (this compound:DOPE:Cholesterol:DMG-PEG2000).[2]

-

mRNA Stock Solution: Resuspend the mRNA in a nuclease-free buffer, such as 50 mM sodium acetate at pH 4.5, to a final concentration of 200 µg/mL.[3]

This compound LNP Formulation using Microfluidics

This protocol utilizes a microfluidic mixing device to ensure rapid and reproducible LNP formation.

-

Prepare the Organic Phase (Lipid Mix):

-

In an RNase-free microcentrifuge tube, combine the lipid stock solutions (this compound, DOPE, cholesterol, and DMG-PEG2000) in ethanol to achieve the B10 molar ratio of 45:20:32.5:2.5.[2]

-

Vortex the lipid mixture to ensure it is homogenous.

-

-

Prepare the Aqueous Phase (mRNA Solution):

-

Use the 200 µg/mL mRNA stock solution in 50 mM sodium acetate buffer (pH 4.5).[3]

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the organic phase (lipid mix) and the aqueous phase (mRNA solution) into separate syringes.

-

Set the flow rate ratio to 3:1 (aqueous phase:organic phase).[3]

-

Set the total flow rate to 10 mL/min.[3]

-

Initiate the flow to mix the two phases in the microfluidic chip, resulting in the self-assembly of LNPs.

-

Collect the resulting LNP solution.

-

-

Dialysis:

-

To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[3]

-

-

Storage:

-

Store the purified this compound LNPs at 4°C for short-term use.

-

Figure 1: Experimental workflow for the preparation of this compound LNPs encapsulating mRNA.

Characterization of this compound LNPs

-

Dilute a small aliquot of the LNP solution in PBS.

-

Measure the hydrodynamic diameter (Z-average) and PDI using Dynamic Light Scattering (DLS).

-

Acceptable LNPs typically have a diameter of less than 100 nm and a PDI below 0.2, indicating a uniform particle size distribution.[3]

-

Dilute the LNP sample in an appropriate low-salt buffer.

-

Measure the zeta potential using a suitable instrument.

-

The zeta potential provides information about the surface charge of the LNPs, which influences their stability and interaction with cells.

The encapsulation efficiency is determined using the Quant-iT RiboGreen assay, which measures the amount of accessible (unencapsulated) mRNA versus the total amount of mRNA after lysing the LNPs.

-

Prepare a RiboGreen working solution by diluting the RiboGreen reagent in TE buffer as per the manufacturer's protocol.

-

Prepare two sets of LNP samples in a 96-well plate:

-

Intact LNPs: Dilute the LNP sample in TE buffer. This will measure the unencapsulated mRNA.

-

Lysed LNPs: Dilute the LNP sample in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the LNPs. This will measure the total mRNA.

-

-

Prepare an mRNA standard curve using the free mRNA stock solution with known concentrations.

-

Add the RiboGreen working solution to all samples and standards.

-

Incubate in the dark for 5 minutes.

-

Measure the fluorescence at an excitation of ~480 nm and an emission of ~520 nm.

-

Calculate the encapsulation efficiency (EE) using the following formula:

EE (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100

Figure 2: Workflow for determining mRNA encapsulation efficiency using the RiboGreen assay.

Quantitative Data Summary

The following tables summarize the formulation parameters and expected characterization results for this compound based LNPs from published studies.

Table 1: this compound LNP Formulations with Varied Molar Ratios

| Formulation ID | This compound (mol%) | DOPE (mol%) | Cholesterol (mol%) | DMG-PEG2000 (mol%) |

| Standard | 35 | 16 | 46.5 | 2.5 |

| B10 (Optimized) | 45 | 20 | 32.5 | 2.5 |

Data adapted from studies on optimizing this compound LNP formulations.[2][3]

Table 2: Physicochemical Properties of this compound LNPs

| Formulation | Average Diameter (nm) | Polydispersity Index (PDI) | mRNA Concentration (ng/µL) | Encapsulation Efficiency (%) |

| This compound (Typical) | 70 - 100 | < 0.2 | 30 - 40 | > 90 |

| B10 (Optimized) | ~85 | ~0.15 | ~35 | > 95 |

This table presents typical data ranges based on published literature. Actual results may vary depending on experimental conditions.[1][3]

Application: mRNA Delivery to T Cells for CAR-T Engineering

This compound LNPs have been shown to be highly effective for the ex vivo delivery of CAR-encoding mRNA to primary human T cells. This approach offers a transient expression of the CAR, which may reduce the risk of severe side effects associated with permanent viral vector-based methods.[1] The process involves isolating T cells from a patient, transfecting them with CAR mRNA using this compound LNPs, and then infusing the engineered T cells back into the patient.[1] The this compound LNP platform has demonstrated comparable CAR expression levels to electroporation but with significantly lower cytotoxicity.[1]

Figure 3: Logical workflow for CAR-T cell engineering using this compound LNPs for mRNA delivery.

References

- 1. Frontiers | Composition of lipid nanoparticles for targeted delivery: application to mRNA therapeutics [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: C14-4 for High-Efficiency T Cell Transfection

Introduction

Primary immune cells, particularly T cells, are notoriously difficult to transfect using traditional methods, which often result in low efficiency and significant cytotoxicity.[1] The advent of lipid nanoparticle (LNP) technology offers a potent and safer alternative. C14-4 is an ionizable lipid that is a key component of LNPs designed for the efficient delivery of messenger RNA (mRNA) to T cells.[2][3] These LNPs have demonstrated the ability to induce protein expression (e.g., Chimeric Antigen Receptors or CARs) in T cells as effectively as electroporation but with substantially reduced cell death.[1][4] This makes this compound based LNPs a critical tool for researchers and developers in the field of immunotherapy, especially for the ex vivo engineering of CAR T cells.[2][4]

Principle of this compound LNP-Mediated Transfection

This compound is an ionizable cationic lipid.[3] At a low pH (e.g., during formulation), it is positively charged, which allows it to electrostatically bind and encapsulate negatively charged mRNA cargo.[3] The resulting LNP is formulated with other components like phospholipids, cholesterol, and PEGylated lipids to create a stable particle.[1][5]

At physiological pH, the this compound LNP is near-neutral, which reduces nonspecific interactions and cytotoxicity.[3] Upon uptake by T cells via endocytosis, the LNP is trafficked into an endosome. The acidic environment of the endosome protonates the this compound lipid, giving it a positive charge.[3] This charge disruption is believed to facilitate the fusion of the LNP with the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm.[3][6] Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the protein of interest, such as a CAR.[7]

Experimental Protocols and Methodologies

Protocol 1: Formulation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs encapsulating mRNA using microfluidic mixing, a reproducible method for generating uniform nanoparticles.

Materials:

-

This compound Ionizable Lipid

-

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

-

Absolute Ethanol (RNase-free)

-

mRNA cargo (e.g., eGFP-mRNA, CAR-mRNA)

-

Sodium Acetate Buffer (50 mM, pH 4.0-4.5, RNase-free)

-

Dialysis device (e.g., Slide-A-Lyzer, 10K MWCO)

-

Phosphate-Buffered Saline (PBS, RNase-free)

-

Microfluidic mixing system

Procedure:

-

Prepare Lipid Stock in Ethanol: Prepare a lipid mixture in absolute ethanol with the following molar ratio: 35% this compound, 16% DOPE, 46.5% Cholesterol, and 2.5% DMG-PEG(2000).[1]

-

Prepare Aqueous mRNA Solution: Dilute the mRNA cargo to a working concentration (e.g., 0.2 mg/mL) in 50 mM Sodium Acetate buffer (pH 4.5).[1]

-

Microfluidic Mixing: Set up the microfluidic mixer. The aqueous phase (mRNA solution) and organic phase (lipid-ethanol mixture) are mixed at a specific flow rate ratio, typically 3:1 (Aqueous:Organic).[1]

-

Dialysis: The resulting LNP solution is dialyzed against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and non-encapsulated mRNA.[1]

-

Characterization & Storage: Characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency. LNPs can be stored at 4°C for short-term use (approx. 1 week) or at -80°C with a cryoprotectant for long-term storage.[1][3]

Protocol 2: Primary Human T Cell Isolation and Activation

Activation of T cells is a prerequisite for efficient transfection.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, and antibiotics)

-

Anti-human CD3 antibody (plate-bound)

-

Anti-human CD28 antibody (soluble)

-

96-well tissue culture plates

Procedure:

-

Isolate T Cells: Isolate T cells from fresh PBMCs. A common method involves depleting monocytes by adherence to plastic tissue culture flasks.[1]

-

Coat Plates: Coat 96-well plates with anti-CD3 antibody (e.g., 1 µg/mL in PBS) and incubate for at least 2 hours at 37°C. Aspirate the antibody solution and wash the wells with sterile PBS before adding cells.

-

Activate T Cells: Resuspend the isolated T cells in complete RPMI medium. Add soluble anti-CD28 antibody to the cell suspension (e.g., 5 µg/mL).[1]

-

Culture: Seed the T cells onto the anti-CD3 coated plates and culture for 3 to 6 days at 37°C and 5% CO2. Optimal protein expression is often seen after a 3-day activation period.[1]

Protocol 3: Transfection of Activated T Cells with this compound LNPs

Procedure:

-

Seed Activated T Cells: After the activation period, harvest the T cells and seed them into a new 96-well plate at a density of 100,000 cells per well in complete medium.[1]

-

Add this compound LNPs: Dilute the this compound LNPs (containing the mRNA cargo) in complete medium to achieve final mRNA concentrations of 125, 250, and 500 ng/mL.[1] Add the diluted LNPs to the wells containing the activated T cells.

-

Incubate: Incubate the cells for 24 to 72 hours at 37°C and 5% CO2. Maximal transfection efficiency is typically observed around 48 hours post-transfection.[1]

-

Analysis: After incubation, harvest the cells for downstream analysis. Use flow cytometry to measure the percentage of cells expressing the transfected protein (e.g., GFP) and to assess cell viability using a viability dye like DAPI.[1]

Quantitative Data Summary

The following tables summarize typical results from T cell transfection experiments using this compound LNPs.

Table 1: Physicochemical Properties of this compound LNPs

| Parameter | Typical Value | Reference |

|---|---|---|

| Average Diameter | < 100 nm | [1] |

| Polydispersity Index (PDI) | < 0.3 | [1] |

| mRNA Encapsulation Efficiency | > 90% |[1] |

Table 2: Transfection Efficiency and Viability in Jurkat T Cells

| mRNA Conc. (ng/mL) | Time Point | % eGFP Positive Cells | % Viable Cells | Reference |

|---|---|---|---|---|

| 125 | 48h | High | > 95% | [1] |

| 250 | 48h | High | > 95% | [1] |

| 500 | 48h | High | > 95% | [1] |

| 500 | 72h | High | Slightly Decreased |[1] |

Table 3: Transfection Efficiency and Viability in Activated Primary Human T Cells

| mRNA Conc. (ng/mL) | Time Point | % eGFP Positive Cells | % Viable Cells | Reference |

|---|---|---|---|---|

| 125 | 48h | Dose-dependent increase | High | [1] |

| 250 | 48h | Dose-dependent increase | High | [1] |

| 500 | 48h | Dose-dependent increase | High |[1] |

Visualizations: Workflows and Pathways

Caption: Experimental workflow for this compound LNP-mediated transfection of primary T cells.

Caption: Mechanism of this compound LNP-mediated mRNA delivery and expression in T cells.

Caption: Simplified signaling pathway of a CAR T cell upon engaging a tumor antigen.

References

- 1. cdn2.caymanchem.com [cdn2.caymanchem.com]

- 2. Ionizable Lipid Nanoparticle-Mediated mRNA Delivery for Human CAR T Cell Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Orthogonal Design of Experiments for Optimization of Lipid Nanoparticles for mRNA Engineering of CAR T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

Application Notes and Protocols for C14-4 In Vitro Experimental Setup

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14-4 is an ionizable lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the efficient delivery of messenger RNA (mRNA).[1] These LNPs are particularly effective for transfecting challenging cell types, such as primary human T cells, making them a valuable tool in the development of mRNA-based therapeutics, including CAR-T cell therapies.[2] The cationic nature of this compound at acidic pH facilitates the encapsulation of negatively charged mRNA and promotes endosomal escape, a critical step for the cytosolic delivery and subsequent translation of the mRNA cargo.[3] These application notes provide a comprehensive guide to the in vitro experimental setup using this compound formulated LNPs, including detailed protocols and expected outcomes.

Data Presentation

The following tables summarize the key quantitative data for this compound based LNP formulations and their in vitro performance.

Table 1: Physicochemical Characteristics of this compound LNPs